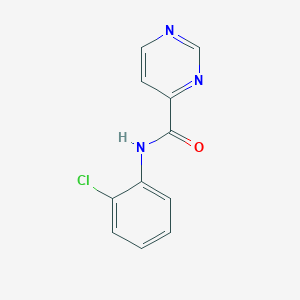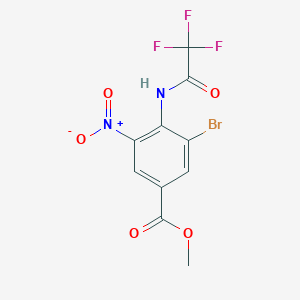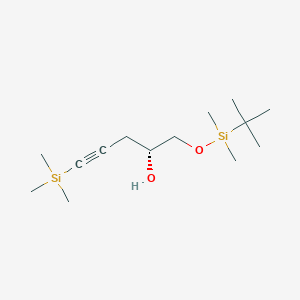
(R)-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol is a complex organic compound that features both silyl and alkyne functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl) in the presence of a base such as imidazole.
Formation of Alkyne: The alkyne moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The silyl groups can serve as protecting groups for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
作用机制
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl groups can participate in various chemical reactions, while the alkyne moiety can undergo cycloaddition reactions. The specific pathways and molecular targets depend on the context of its use.
相似化合物的比较
Similar Compounds
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-3-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-1-ol
属性
分子式 |
C14H30O2Si2 |
|---|---|
分子量 |
286.56 g/mol |
IUPAC 名称 |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C14H30O2Si2/c1-14(2,3)18(7,8)16-12-13(15)10-9-11-17(4,5)6/h13,15H,10,12H2,1-8H3/t13-/m1/s1 |
InChI 键 |
RRLVXOZCFUODSW-CYBMUJFWSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CC#C[Si](C)(C)C)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(CC#C[Si](C)(C)C)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
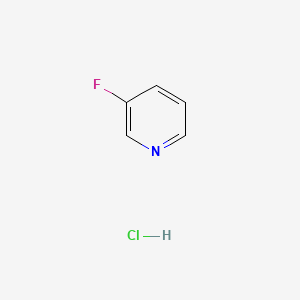
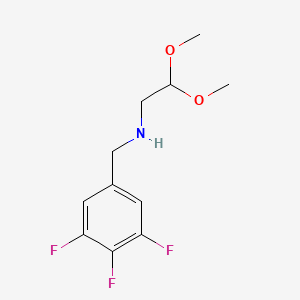
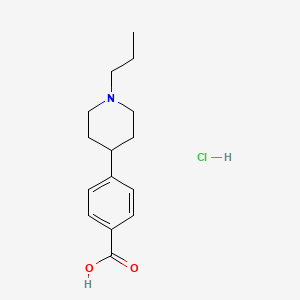
![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)
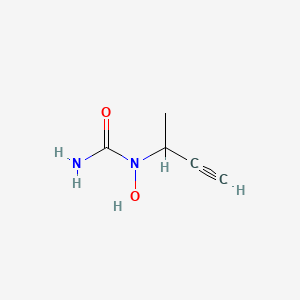
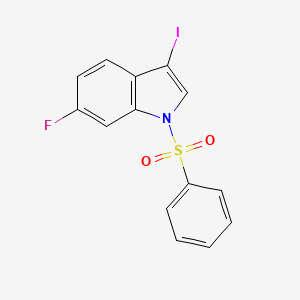
![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8630004.png)
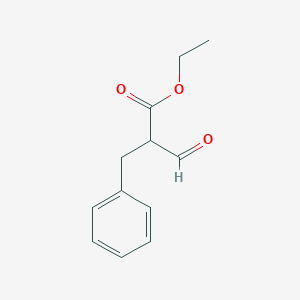
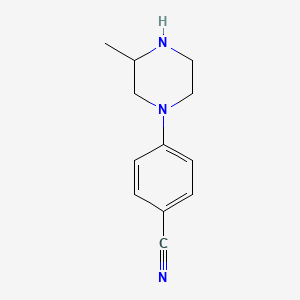

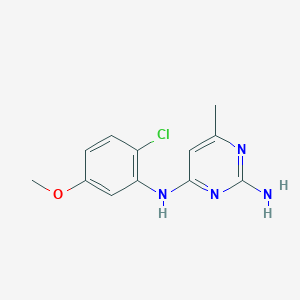
![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)
